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molecular formula C22H18O2 B1296908 2,2'-Dimethoxy-1,1'-binaphthalene CAS No. 75685-01-7

2,2'-Dimethoxy-1,1'-binaphthalene

Cat. No. B1296908
M. Wt: 314.4 g/mol
InChI Key: BJAADAKPADTRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344080B2

Procedure details

52 g NaOH with the concentration of 30% is formulated at room temperature. Under stirring, 143 g 2,2′-dihydroxy-1,1′-binaphthyl prepared according to the above method, 5.2 g tetrabutylammonium hydrogen sulfate and 500 ml methylbenzene are heated up to 70° C. while being dropwise added with 164 g dimethyl sulfate in order to perform stirring reaction, which is followed by TLC tracing, and upon the disappearance of monoether spots, the reaction continues for a while. The reaction product is cooled and filtered, the filter cake is washed sequentially with 400 ml methylbenzene and 400 ml NaOH solution with the concentration of 5%, then washed with water to be neutral and finally dried to obtain the 2,2′-dimethoxy-1,1′-binaphthyl. The HPLC analysis result shows that the conversion rate of the 2,2′-dihydroxy-1,1′-binaphthyl is more than 99%, the purity of the 2,2′-dimethoxy-1,1′-binaphthyl is more than 98% and the yield of the 2,2′-dimethoxy-1,1′-binaphthyl is more than 95%. Methylbenzene layers are merged to separate out the methylbenzene for recycling.
Name
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
164 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
5.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O[C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1O.S([O:30][CH3:31])(OC)(=O)=O.[CH3:32]C1C=CC=CC=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:32][O:1][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]=1[C:14]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[CH:17]=[CH:16][C:15]=1[O:30][CH3:31] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
143 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)O
Step Three
Name
Quantity
164 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CC1=CC=CC=C1
Step Five
Name
Quantity
5.2 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formulated at room temperature
STIRRING
Type
STIRRING
Details
to perform stirring
CUSTOM
Type
CUSTOM
Details
reaction, which
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product is cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake is washed sequentially with 400 ml methylbenzene and 400 ml NaOH solution with the concentration of 5%
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
finally dried

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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